molecular formula C10H10BrN5O B1275752 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide CAS No. 618070-68-1

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Cat. No. B1275752
CAS RN: 618070-68-1
M. Wt: 296.12 g/mol
InChI Key: XKCCKDRUAISHDI-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of an amino group, a bromophenyl moiety, and a carbohydrazide group in the compound suggests a potential for diverse chemical reactivity and the ability to form various derivatives, which could be of interest in pharmaceutical and materials science research.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported to be efficient and versatile. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction on diaminopyrazole, yielding good results and demonstrating the potential for creating a variety of substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of 5-amino-1-(4-bromophenyl)-1H-pyrazole derivatives has been studied using vibrational and electronic absorption spectral studies. Techniques such as FT-IR, FT-Raman, and DFT methods have been employed to determine the equilibrium geometry and bonding features of these compounds. The vibrational spectra have been assigned using normal coordinate analysis (NCA) and scaled quantum mechanical force field methodology (SQMFF) .

Chemical Reactions Analysis

Reactions involving 5-amino-pyrazolecarbohydrazide with various acids have led to the formation of tri-, tetra-, and pentacyclic pyrazolo[3,4-d]pyrimidines. These reactions demonstrate the reactivity of the amino and carbohydrazide groups in forming complex heterocyclic structures, which could be further explored for the synthesis of novel compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1-(4-bromophenyl)-1H-pyrazole derivatives have been analyzed through spectral studies and quantum chemical calculations. The first-order hyperpolarizability and related properties such as dipole moment, polarizability, and anisotropy of the polarizability have been calculated, indicating the potential of these compounds in nonlinear optical applications. Natural bonding orbital (NBO) analysis has revealed the stability of the molecule arising from hyperconjugative interactions and charge delocalization, confirming intramolecular charge transfer (ICT) within the molecule. Additionally, UV-vis spectroscopy and TDDFT calculations have been used to study the electronic properties, including HOMO and LUMO energies, which suggest that charge transfer occurs within the molecule .

Scientific Research Applications

  • Corrosion Protection :

    • A study by Paul, Yadav, and Obot (2020) investigated the use of pyrazole-carbohydrazide compounds, including analogs of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, for corrosion protection of mild steel in HCl solution. They found that these compounds showed high inhibition efficiency, suggesting their potential as effective corrosion inhibitors (Paul, Yadav, & Obot, 2020).
  • DNA Gyrase Inhibition and Antibacterial Activity :

    • Sun et al. (2013) synthesized derivatives of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide and evaluated their biological activities as potential DNA gyrase inhibitors. These compounds exhibited strong inhibitory effects on DNA gyrase from Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Sun et al., 2013).
  • Antiviral and Cytotoxic Activities :

    • Research by Dawood et al. (2011) focused on synthesizing new pyrazole- and isoxazole-based heterocycles, including derivatives of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, and evaluating their antiviral and cytotoxic activities. One of the compounds showed significant reduction in viral plaques of Herpes simplex type-1 (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
  • Heterocyclic Synthesis and Pharmacological Interest :

    • The work of Abdel-Wahab and El-Ahl (2010) involved the synthesis of various heterocycles incorporating the 1-Phenyl-5-(2-thienyl)pyrazole moiety, which is structurally related to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide. These heterocycles have potential pharmacological interest (Abdel-Wahab & El-Ahl, 2010).
  • Spectral Studies for Electronic Properties :

    • Prasad et al. (2012) conducted vibrational and electronic absorption spectral studies of a compound structurally similar to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide. They examined the molecular properties like hyperpolarizability and intramolecular charge transfer, contributing to understanding the electronic characteristics of such compounds (Prasad, Chaitanya, Udaya Sri, & Veeraiah, 2012).

Future Directions

The future directions for research on “5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide” and similar compounds are vast, given their broad spectrum of biological activities and potential applications in medicinal chemistry . Further studies could focus on elucidating the specific synthesis methods, mechanisms of action, and safety profiles of these compounds.

properties

IUPAC Name

5-amino-1-(4-bromophenyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O/c11-6-1-3-7(4-2-6)16-9(12)8(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCCKDRUAISHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169136
Record name 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

CAS RN

618070-68-1
Record name 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide
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Record name 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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